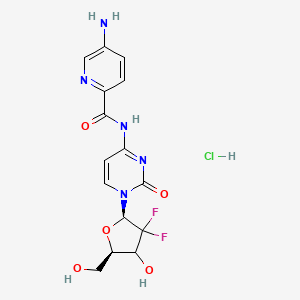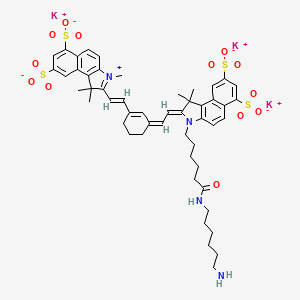
Viral polymerase-IN-1 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Viral polymerase-IN-1 (hydrochloride) is a derivative of Gemcitabine, known for its potent antiviral properties. This compound effectively inhibits influenza A and B virus infections and demonstrates activity against SARS-CoV-2 infection. It acts by interfering with viral RNA replication and transcription within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Viral polymerase-IN-1 (hydrochloride) involves the derivatization of Gemcitabine. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the modification of the nucleoside structure to enhance its antiviral activity .
Industrial Production Methods
Industrial production methods for Viral polymerase-IN-1 (hydrochloride) are not extensively documented in public literature. Typically, such compounds are produced through a series of chemical reactions involving nucleoside analogs, followed by purification and crystallization processes to obtain the hydrochloride salt form .
化学反応の分析
Types of Reactions
Viral polymerase-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside structure, potentially enhancing its antiviral properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions are modified nucleoside analogs with enhanced antiviral activity. These products are then further processed to obtain the final hydrochloride salt form .
科学的研究の応用
Viral polymerase-IN-1 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Investigated for its potential use in treating viral infections, particularly influenza and SARS-CoV-2.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
作用機序
The mechanism of action of Viral polymerase-IN-1 (hydrochloride) involves its incorporation into viral RNA during replication. This incorporation disrupts the synthesis process, preventing the virus from proliferating. The compound targets the viral RNA-dependent RNA polymerase, acting as a competitive inhibitor or alternative substrate, thereby inhibiting viral RNA synthesis and replication .
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that also targets viral RNA polymerase and is used to treat COVID-19.
Favipiravir: Another nucleoside analog with antiviral activity against various RNA viruses.
Molnupiravir: A nucleoside analog that inhibits the replication of SARS-CoV-2
Uniqueness
Viral polymerase-IN-1 (hydrochloride) is unique due to its specific derivatization from Gemcitabine, which enhances its antiviral properties against both influenza viruses and SARS-CoV-2. Its ability to interfere with viral RNA replication and transcription makes it a valuable compound in antiviral research and drug development .
特性
分子式 |
C15H16ClF2N5O5 |
|---|---|
分子量 |
419.77 g/mol |
IUPAC名 |
5-amino-N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H15F2N5O5.ClH/c16-15(17)11(24)9(6-23)27-13(15)22-4-3-10(21-14(22)26)20-12(25)8-2-1-7(18)5-19-8;/h1-5,9,11,13,23-24H,6,18H2,(H,20,21,25,26);1H/t9-,11?,13-;/m1./s1 |
InChIキー |
WYFKQNWSWILBHM-KMEZYYABSA-N |
異性体SMILES |
C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C(C([C@H](O3)CO)O)(F)F.Cl |
正規SMILES |
C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)


![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)


![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)




